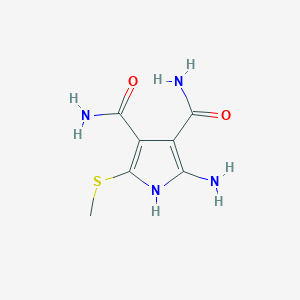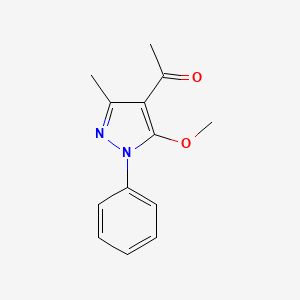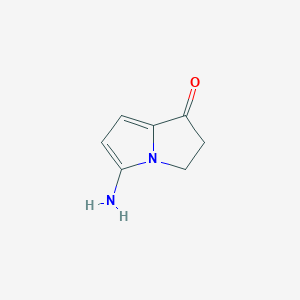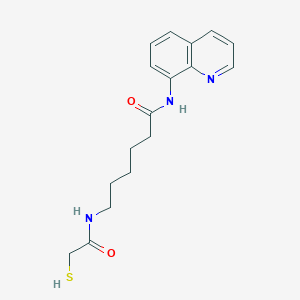
2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorophenyl group, a methyl group, and a carbonyl chloride group attached to the oxazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride typically involves the reaction of 4-chlorobenzoyl chloride with 5-methyl-1,3-oxazole in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Chlorobenzoyl chloride} + \text{5-Methyl-1,3-oxazole} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carbonyl chloride group to other functional groups, such as aldehydes or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Oxazole Derivatives: Formed from oxidation reactions.
Aldehydes or Alcohols: Formed from reduction reactions.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or alter protein function, making the compound useful in biochemical studies.
Comparaison Avec Des Composés Similaires
2-(4-Chlorophenyl)-1,3-oxazole-4-carbonyl chloride: Lacks the methyl group at the 5-position.
2-(4-Chlorophenyl)-5-methyl-1,3-thiazole-4-carbonyl chloride: Contains a sulfur atom instead of an oxygen atom in the ring.
2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness: 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which makes it highly reactive and suitable for various chemical transformations. The combination of the chlorophenyl and methyl groups also contributes to its distinct chemical properties and reactivity.
Propriétés
| 51655-78-8 | |
Formule moléculaire |
C11H7Cl2NO2 |
Poids moléculaire |
256.08 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-5-methyl-1,3-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C11H7Cl2NO2/c1-6-9(10(13)15)14-11(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3 |
Clé InChI |
BWDSYDZOMZESAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)





![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)



